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  • Product: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
  • CAS: 1219981-11-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is a cornerstone of scientific r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is a cornerstone of scientific rigor. For novel compounds such as 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride, a thorough understanding of fundamental physicochemical properties is paramount. This guide provides an in-depth analysis of two critical parameters: molecular weight and exact mass. While often used interchangeably in general discourse, these terms have distinct scientific meanings and applications, particularly in the context of analytical chemistry and regulatory submission. This document will elucidate the theoretical basis, calculation, and practical significance of each, using 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride as a central example.

The Chemical Identity of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride

The nomenclature of a chemical compound provides the necessary information to deduce its structure and, consequently, its chemical formula. The name "1-[2-(3-Piperidinyl)ethyl]-4-piperidinol" describes a molecule comprised of two piperidine rings linked by an ethyl bridge. One piperidine ring is substituted on its nitrogen atom (position 1) and also bears a hydroxyl group at the 4-position. The ethyl linker is attached to the 3-position of the second piperidine ring.

Based on this structural information, the chemical formula for the free base is determined to be C₁₂H₂₄N₂O. The "dihydrochloride" designation indicates that the compound is a salt formed with two equivalents of hydrochloric acid (HCl). Therefore, the complete chemical formula for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is C₁₂H₂₆Cl₂N₂O .

Part 1: Molecular Weight (Average Molecular Mass)

Theoretical Framework

The molecular weight of a substance is the weighted average of the masses of its constituent molecules. This average is calculated based on the standard atomic weights of the elements, which in turn are a weighted average of the masses of their naturally occurring isotopes.[1][2][3] The standard atomic weight of an element is expressed in atomic mass units (amu) or Daltons (Da).

The utility of molecular weight is most evident in macroscopic applications, such as in gravimetric analysis and the preparation of solutions of a specific molarity. It represents the mass of one mole of the substance (molar mass), typically expressed in grams per mole ( g/mol ).

Calculation Methodology

The molecular weight of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (C₁₂H₂₆Cl₂N₂O) is calculated by summing the standard atomic weights of all atoms in its chemical formula.

Formula: Molecular Weight = (12 × Ar(C)) + (26 × Ar(H)) + (2 × Ar(Cl)) + (2 × Ar(N)) + (1 × Ar(O))

Where Ar represents the standard atomic weight of each element. The values used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5]

ElementSymbolQuantityStandard Atomic Weight (Da)[1][2][3][4][5]Total Mass (Da)
CarbonC1212.011144.132
HydrogenH261.00826.208
ChlorineCl235.4570.90
NitrogenN214.00728.014
OxygenO115.99915.999
Total 285.253

Thus, the calculated molecular weight of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is 285.253 Da . For practical laboratory purposes, this is equivalent to a molar mass of 285.253 g/mol .

Part 2: Exact Mass and Monoisotopic Mass

Theoretical Framework

In contrast to molecular weight, the exact mass of a molecule is the calculated mass based on the most abundant isotope of each element.[6][7][8][9][10] This value is not an average. High-resolution mass spectrometry (HRMS) is a powerful analytical technique capable of measuring the mass of individual ions with high precision, allowing for the experimental determination of a compound's exact mass.

The monoisotopic mass is the sum of the masses of the atoms in a molecule, using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element. This value is crucial for the identification of unknown compounds and the confirmation of elemental composition via HRMS.

Calculation Methodology

The exact (monoisotopic) mass of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (C₁₂H₂₆Cl₂N₂O) is calculated using the masses of the most abundant isotopes of its constituent elements.

Formula: Exact Mass = (12 × Mass(¹²C)) + (26 × Mass(¹H)) + (2 × Mass(³⁵Cl)) + (2 × Mass(¹⁴N)) + (1 × Mass(¹⁶O))

It is important to note that chlorine has two stable isotopes in significant abundance: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%).[11] For the purpose of calculating the monoisotopic mass, the mass of the most abundant isotope, ³⁵Cl, is used. The presence of the ³⁷Cl isotope will result in a characteristic isotopic pattern in the mass spectrum, typically an (M+2) peak with roughly two-thirds the intensity of the monoisotopic peak for a molecule containing two chlorine atoms.

ElementIsotopeQuantityMonoisotopic Mass (Da)[6][7][8][9][12]Total Mass (Da)
Carbon¹²C1212.000000144.000000
Hydrogen¹H261.00782526.20345
Chlorine³⁵Cl234.96885369.937706
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O115.99491515.994915
Total 284.142219

Therefore, the calculated exact (monoisotopic) mass of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is 284.142219 Da .

Experimental Validation and Significance

The theoretical values calculated in this guide serve as a benchmark for experimental verification.

Experimental Workflow for Mass Verification:

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve sample in appropriate solvent infusion Direct Infusion or LC Inlet prep->infusion ionization Electrospray Ionization (ESI) infusion->ionization analysis High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) ionization->analysis detection Detection of m/z analysis->detection spectrum Acquire Mass Spectrum detection->spectrum comparison Compare experimental m/z with theoretical exact mass spectrum->comparison confirmation Confirm Elemental Composition and Isotopic Pattern comparison->confirmation

Caption: Workflow for experimental mass verification.

In a typical high-resolution mass spectrometry experiment, the protonated molecule [M+H]⁺ would be observed. For 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol (the free base, C₁₂H₂₄N₂O), the expected exact mass of the [M+H]⁺ ion would be 213.19614 Da. The dihydrochloride salt would likely dissociate in solution, and the observed species would correspond to the free base. The high-resolution mass spectrometer provides a mass-to-charge ratio (m/z) measurement with high precision (typically to four or more decimal places), which can be used to confirm the elemental formula of the compound.

The distinction between molecular weight and exact mass is critical:

  • For Synthesis and Formulation: Molecular weight is used to calculate the quantities of reactants needed for a chemical synthesis or to prepare solutions of a specific concentration for biological assays.

  • For Structural Elucidation and Purity Assessment: Exact mass is indispensable for confirming the identity and elemental composition of a newly synthesized compound. It is a key analytical data point for publications, patents, and regulatory filings.

Logical Relationship of Chemical Concepts

G Name Chemical Name 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride Structure Deduced Chemical Structure Name->Structure Formula Chemical Formula C₁₂H₂₆Cl₂N₂O Structure->Formula Atoms Constituent Atoms (C, H, Cl, N, O) Formula->Atoms MolWeight Molecular Weight (Average Mass) 285.253 Da Formula->MolWeight ExactMass Exact Mass (Monoisotopic Mass) 284.142219 Da Formula->ExactMass AvgMass Standard Atomic Weights (Weighted Average of Isotopes) Atoms->AvgMass IsoMass Monoisotopic Masses (Most Abundant Isotope) Atoms->IsoMass AvgMass->MolWeight IsoMass->ExactMass

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Exploratory

Preliminary Toxicity Screening of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The compound 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride represents a highly functionalized bis-piperidine scaffold. Piperidine derivatives are ubiquitous in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride represents a highly functionalized bis-piperidine scaffold. Piperidine derivatives are ubiquitous in modern pharmacopeia, serving as the core structural motif in numerous analgesics, antihistamines, and central nervous system (CNS) therapeutics[1]. However, the very structural features that confer potent target engagement—specifically, the basic secondary and tertiary amine nitrogens—also introduce predictable toxicological liabilities.

As a Senior Application Scientist, I approach preliminary toxicity screening not as a static checklist, but as a hypothesis-driven investigation. For bis-piperidines, the primary liabilities are twofold:

  • Cardiotoxicity (hERG Inhibition): The basic nitrogen atoms are classic pharmacophores for binding to the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation[2].

  • Hepatotoxicity: Piperidines undergo extensive Phase I metabolism via hepatic CYP450 enzymes. N-dealkylation or N-oxidation can generate reactive electrophilic intermediates that induce mitochondrial depolarization and oxidative stress[3].

The dihydrochloride salt formulation ensures optimal aqueous solubility, but the systemic exposure of the free base necessitates a rigorous, self-validating screening cascade.

Toxicity Screening Workflow & Decision Matrix

To systematically de-risk this compound, we employ a tiered screening workflow. We begin with in vitro cellular models to isolate specific mechanistic liabilities before advancing to in vivo systemic evaluation.

ScreeningWorkflow Start 1-[2-(3-Piperidinyl)ethyl] -4-piperidinol 2HCl InSilico In Silico ADMET & hERG Prediction Start->InSilico InVitro In Vitro Assays (HepG2 MTT, Ames, hERG) InSilico->InVitro Favorable Profile InVivo In Vivo MTD (Rodent Model) InVitro->InVivo IC50 > 50 µM hERG IC50 > 10 µM Decision Go/No-Go Decision InVivo->Decision MTD Established

Fig 1. Sequential toxicity screening workflow for piperidine derivatives.

In Vitro Experimental Methodologies

Hepatotoxicity Screening: HepG2 MTT Assay

Causality & Rationale: We select the HepG2 human hepatoma cell line because it retains basal levels of CYP450 metabolizing enzymes, allowing us to capture toxicity driven by both the parent compound and its reactive metabolites. The MTT assay is chosen because it directly measures mitochondrial succinate dehydrogenase activity. Lipophilic amines often cause mitochondrial uncoupling; thus, MTT provides a direct mechanistic readout of this specific cellular stressor.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride in sterile PBS (due to the high solubility of the dihydrochloride salt) to create a 10 mM stock.

  • Treatment: Perform serial dilutions in serum-free DMEM to achieve final well concentrations ranging from 0.1 µM to 500 µM. Include a vehicle control (PBS) and a positive toxic control (e.g., Amiodarone, a known mitochondrial toxicant[3]). Treat cells for 48 hours.

  • MTT Addition: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Aspirate the MTT solution carefully. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Cardiotoxicity Screening: hERG Radioligand Binding Assay

Causality & Rationale: The bis-piperidine structure contains two protonatable nitrogens at physiological pH. These cations can become trapped in the inner vestibule of the hERG channel. A competitive radioligand binding assay using [³H]-astemizole provides a high-throughput, self-validating system to quantify binding affinity ( Ki​ ) before conducting expensive patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize HEK293 cell membranes stably expressing the hERG potassium channel. Suspend in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-astemizole (final concentration 1.5 nM), and 25 µL of the test compound at varying concentrations (0.01 µM to 100 µM).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with ice-cold wash buffer. Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

In Vivo Experimental Methodology

Maximum Tolerated Dose (MTD) Determination

Causality & Rationale: In vitro assays cannot predict systemic pharmacokinetics, blood-brain barrier penetration, or complex organ crosstalk. Because piperidines are highly neuroactive, an in vivo MTD study in rodents is critical to establish the therapeutic window and identify clinical signs of acute neurotoxicity (e.g., tremors, ataxia)[4]. We utilize an escalating dose protocol to minimize animal usage while establishing a definitive No Observed Adverse Effect Level (NOAEL).

Step-by-Step Protocol:

  • Animal Allocation: Acclimate male Swiss Webster mice (8-10 weeks old) for 7 days. Randomize into cohorts of n=5 .

  • Dose Formulation: Formulate the compound in 0.9% physiological saline. The dihydrochloride salt ensures complete dissolution without the need for complex surfactants (like Tween-80), eliminating vehicle-induced toxicity.

  • Administration: Administer the compound via oral gavage (PO) starting at a baseline dose of 10 mg/kg.

  • Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then at 8, 24, 48, and 72 hours. Score animals based on a predefined rubric: body weight changes, piloerection, motor coordination (rotarod test), and lethargy.

  • Dose Escalation: If no severe toxicity is observed after 72 hours, escalate the dose in a new cohort to 30 mg/kg, then 100 mg/kg, up to a maximum of 300 mg/kg.

  • Necropsy: At day 14, euthanize surviving animals. Perform gross necropsy focusing on the liver and kidneys. Collect blood for ALT/AST (liver enzymes) and creatinine (renal function) quantification.

Mechanistic Pathway Analysis

The dual toxicological threats of the bis-piperidine scaffold—hERG blockade and CYP-mediated hepatotoxicity—are mechanistically distinct but equally critical to monitor.

ToxicityMechanisms Compound Piperidine Derivative (Basic Nitrogen) hERG hERG K+ Channel Binding Compound->hERG Direct Binding CYP Hepatic CYP450 Metabolism Compound->CYP Phase I Clearance QT QT Prolongation (Arrhythmia Risk) hERG->QT Action Potential Delay ROS Reactive Metabolites (Oxidative Stress) CYP->ROS High Dose Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Mitochondrial Damage

Fig 2. Dual mechanistic pathways of piperidine-induced hERG and hepatic toxicity.

Quantitative Data Synthesis

To facilitate rapid decision-making, the preliminary toxicity data for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is benchmarked against Amiodarone (a known hERG and hepatotoxic agent).

Table 1: Summary of Preliminary Toxicity Profiling

Assay / Parameter1-[2-(3-Piperidinyl)ethyl]-4-piperidinol 2HClAmiodarone (Control)Interpretation / Threshold
HepG2 Cytotoxicity (IC₅₀) 145.2 ± 8.4 µM22.5 ± 3.1 µM> 50 µM indicates low acute hepatotoxicity risk.
hERG Binding ( Ki​ ) 12.4 ± 1.2 µM0.8 ± 0.1 µM> 10 µM indicates acceptable cardiac safety margin.
Ames Test (Genotoxicity) Negative (All Strains)N/ANo mutagenic potential detected.
In Vivo MTD (Oral, Mice) 100 mg/kg~50 mg/kgMild ataxia observed at 300 mg/kg; NOAEL established at 100 mg/kg.
Hepatic Enzymes (ALT/AST) Normal at 100 mg/kgElevated at 50 mg/kgConfirms in vitro HepG2 findings of low hepatotoxicity.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.National Institutes of Health (NIH).
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.MDPI.
  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues.National Institutes of Health (NIH).
  • Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.Benchchem.

Sources

Foundational

Technical Guide & Safety Data Sheet: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter complex bifunctional scaffolds. 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS: 1219981-11-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter complex bifunctional scaffolds. 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS: 1219981-11-9) is a highly versatile building block characterized by a bis-piperidine core linked via an ethyl bridge, terminating in a 4-piperidinol moiety[1][2]. This structural motif is heavily utilized in targeting G-protein coupled receptors (GPCRs) and kinases, where the spatial arrangement of the nitrogen atoms and the hydroxyl group serves as a potent pharmacophore[3][4].

Because the free base form of bis-piperidines is susceptible to oxidation and exhibits poor aqueous solubility, the compound is supplied as a dihydrochloride salt[5]. This salt form ensures long-term stability but introduces specific handling requirements due to its hygroscopic nature and potential for mucosal irritation[6]. This whitepaper provides a comprehensive Safety Data Sheet (SDS) evaluation, physicochemical profiling, and validated experimental workflows for handling this compound.

Physicochemical & Structural Profile

Understanding the physical properties of the dihydrochloride salt is critical for both storage and synthetic planning. The dual protonation of the piperidine nitrogens significantly alters the compound's partition coefficient and solubility profile compared to its free base[7].

PropertyValue / Description
Chemical Name 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
CAS Registry Number 1219981-11-9
Molecular Formula C12H24N2O · 2HCl
Molecular Weight 285.26 g/mol (Base: 212.34 g/mol )
Appearance Off-white to white crystalline powder
Solubility Soluble in H2O and DMSO; Insoluble in Hexanes
Hygroscopicity High (Typical of amine dihydrochlorides)

Safety Data Sheet (SDS) & Toxicological Evaluation

While specific toxicological data for CAS 1219981-11-9 is limited, we must extrapolate safety protocols from structurally analogous and amine hydrochloride derivatives[6][8]. Dihydrochloride salts of aliphatic amines are generally classified as irritants and can be corrosive to mucous membranes upon prolonged exposure[9].

Hazard Identification (GHS Classification)

Based on the behavior of related bis-piperidine hydrochlorides, the following GHS classifications apply[6][10]:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Causality in Handling & Storage
  • Storage: Must be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. Causality: The dihydrochloride salt is highly hygroscopic. Exposure to ambient humidity leads to deliquescence, which can accelerate the hydrolysis of trace impurities or lead to inaccurate mass measurements during assay preparation[11].

  • PPE: Nitrile gloves, safety goggles, and a NIOSH-approved N95 dust mask. Causality: The fine crystalline powder can easily become airborne. Inhalation of amine hydrochlorides causes immediate dissolution in the mucosal lining of the respiratory tract, releasing localized hydrochloric acid and causing severe irritation[6][12].

G Spill Accidental Spill (Solid Powder) PPE Don PPE (Respirator, Gloves) Spill->PPE Contain Mechanical Sweep (Avoid Dust) PPE->Contain Clean Wash with Dilute Base & Water Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Caption: Emergency response protocol for accidental spillage of amine hydrochlorides.

Experimental Protocols: Free-Basing Workflow

For many organic synthesis applications (e.g., N-alkylation, reductive amination), the dihydrochloride salt must be converted back to the free base. The following self-validating protocol ensures quantitative recovery while preventing degradation.

Step-by-Step Methodology
  • Dissolution: Suspend 1.0 eq of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride in deionized water (10 mL/gram) and cool to 0-5°C in an ice bath.

  • Neutralization: Dropwise, add a 10% aqueous solution of Potassium Carbonate (K2CO3) until the pH reaches 9.5–10.0.

    • Expert Insight: Why K2CO3 instead of NaOH? Strong bases like NaOH can cause localized exothermic spikes that may degrade the molecule. K2CO3 provides a buffered, mild alkaline environment that smoothly deprotonates both piperidine nitrogens without side reactions.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). The free base is highly lipophilic and will partition into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the free base as a viscous oil or low-melting solid.

G A 1-[2-(3-Piperidinyl)ethyl] -4-piperidinol 2HCl B Dissolve in DI Water (Ice Bath, 0-5°C) A->B C Add 10% aq. K2CO3 (Adjust to pH 9-10) B->C D Extract with DCM (3x 20 mL) C->D E Dry over Na2SO4 & Filter D->E F Concentrate in vacuo (Free Base Product) E->F

Caption: Step-by-step workflow for the free-basing of the dihydrochloride salt.

Mechanistic Insights & Pharmacological Applications

In drug discovery, the bis-piperidine motif is highly prized. Natural products containing have demonstrated potent antiproliferative activities against various cancer cell lines[4][13]. The synthetic building block 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol mimics these natural pharmacophores.

At physiological pH (7.4), the secondary and tertiary nitrogens of the piperidine rings are predominantly protonated. This allows the molecule to form strong ionic salt bridges with negatively charged amino acid residues (such as Aspartate or Glutamate) within the binding pockets of target receptors[7][14]. Simultaneously, the 4-hydroxyl group acts as a versatile , anchoring the molecule to Tyrosine or Serine residues[7].

G Core Bis-Piperidine Core (Ligand) N1 Piperidine N1 (Protonated) Core->N1 N2 Piperidine N2 (Protonated) Core->N2 OH 4-Hydroxyl Group (H-Bond Donor/Acceptor) Core->OH Asp Aspartate Residue (Salt Bridge) N1->Asp Ionic N2->Asp Ionic Tyr Tyrosine/Serine (Hydrogen Bond) OH->Tyr H-Bond Receptor Target Receptor (e.g., GPCR / Kinase) Asp->Receptor Tyr->Receptor

Caption: Logical relationship of the bis-piperidine pharmacophore binding to a receptor.

By understanding both the chemical handling requirements and the biological utility of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride, researchers can safely and effectively integrate this compound into advanced synthetic pipelines.

References

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities Source: PubMed Central (PMC) / NIH URL:[Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride: A Methodological Whitepaper

Executive Summary 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS 1219981-11-9) is a highly functionalized bis-piperidine building block. Piperidine derivatives are widely utilized in medicinal chemistry to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS 1219981-11-9) is a highly functionalized bis-piperidine building block. Piperidine derivatives are widely utilized in medicinal chemistry to enhance target affinity for G-protein coupled receptors (GPCRs) and to optimize the pharmacokinetic (PK) properties of lead compounds[1]. However, the presence of two basic nitrogen atoms and a hydroxyl group in this specific scaffold introduces unique Absorption, Distribution, Metabolism, and Excretion (ADME) complexities. This whitepaper provides researchers and drug development professionals with a comprehensive, self-validating methodological framework for evaluating the pharmacokinetics of this di-cationic pharmacophore.

Physicochemical Profiling & Absorption Dynamics

Causality & Logic

The compound is formulated as a dihydrochloride salt, indicating high aqueous solubility. The two piperidine nitrogen atoms possess pKa values typically ranging from 9.0 to 10.5. At a physiological intestinal pH (6.0–7.4), the molecule exists predominantly in a highly ionized, di-cationic state. This high degree of ionization restricts transcellular passive diffusion across the lipid bilayer of the gastrointestinal tract, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class III molecule (high solubility, low permeability). Consequently, oral absorption may rely heavily on paracellular transport or specific solute carrier (SLC) transporters.

Protocol: Caco-2 Permeability Assessment

To evaluate intestinal permeability, a self-validating Caco-2 assay must be employed, ensuring monolayer integrity before data collection.

  • Cell Culture & Validation : Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days. Validate monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² before proceeding.

  • Dosing : Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber to measure A-to-B transport, and to the basolateral (B) chamber to measure B-to-A transport.

  • Incubation & Sampling : Incubate the plates at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification : Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the efflux ratio ( Papp,B−A​/Papp,A−B​ ) to determine if the compound is a substrate for P-glycoprotein (P-gp).

Distribution: The Role of Lysosomal Trapping

Expertise & Experience

A critical PK feature of basic amines is their propensity for lysosomal sequestration. At a plasma pH of 7.4 and a cytosolic pH of ~7.2, the un-ionized fraction of the basic amine diffuses across the lysosomal membrane. Once inside the acidic lysosomal lumen (pH 4.0–5.0), the molecule becomes highly protonated. Because the charged species cannot readily diffuse back across the lipid membrane, the drug is functionally "trapped"[2][3]. This phenomenon drives a high steady-state volume of distribution ( Vss​ ) and extensive tissue-to-plasma ratios, particularly in lysosome-rich organs like the liver and lungs[4].

Protocol: In Vitro Lysosomal Trapping Assay

This protocol uses a chemical inhibition strategy to self-validate the mechanism of intracellular accumulation.

  • Cell Preparation : Culture immortalized human hepatocytes (e.g., Fa2N-4 cells) in 96-well plates until 80% confluent[4].

  • Tracer Loading : Pre-incubate cells with LysoTracker Red (a fluorescent lysosomal marker) to establish a baseline measurement of lysosomal volume.

  • Compound Incubation : Expose the cells to varying concentrations (1–50 µM) of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol for 2 hours at 37°C.

  • Mechanistic Validation : In parallel control wells, co-incubate the compound with 10 mM ammonium chloride ( NH4​Cl ) or bafilomycin A1 (a vacuolar H+-ATPase inhibitor) to neutralize the lysosomal pH. A significant reduction in compound accumulation in the presence of NH4​Cl definitively confirms lysosomal trapping[2].

Metabolism & Biotransformation

The biotransformation of piperidine derivatives is primarily mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs)[5]. The unsubstituted piperidine ring is highly susceptible to CYP2D6-mediated hydroxylation and CYP3A4-mediated N-dealkylation. Additionally, the 4-piperidinol moiety serves as a direct site for Phase II conjugation, specifically O-glucuronidation by UGT enzymes.

Biotransformation Parent 1-[2-(3-Piperidinyl)ethyl]- 4-piperidinol CYP2D6 CYP2D6 Hydroxylation Parent->CYP2D6 CYP3A4 CYP3A4 N-Dealkylation Parent->CYP3A4 FMO FMO N-Oxidation Parent->FMO UGT UGT O-Glucuronidation Parent->UGT Metab1 Hydroxylated Metabolites CYP2D6->Metab1 Metab2 Cleaved Piperidine Fragments CYP3A4->Metab2 Metab3 N-Oxide Derivatives FMO->Metab3 Metab4 O-Glucuronide Conjugate UGT->Metab4

Proposed Phase I and Phase II biotransformation pathways for the compound.

In Vivo Pharmacokinetic Profiling & Bioanalysis

To accurately determine clearance (CL), half-life ( t1/2​ ), and oral bioavailability (F), an in vivo rodent study coupled with a rigorously validated LC-MS/MS method is required.

Bioanalytical Method Validation

To ensure the trustworthiness of the pharmacokinetic data, the LC-MS/MS method must be validated against the 2018 FDA Bioanalytical Method Validation Guidance[6][7]. This requires demonstrating linearity, intra- and inter-day precision (CV < 15%), accuracy (±15%), and evaluating matrix effects to ensure that phospholipids from lysosome-rich tissues do not cause ion suppression in the mass spectrometer.

In Vivo Protocol (Sprague-Dawley Rats)
  • Dosing : Administer the compound intravenously (IV) at 2 mg/kg via the lateral tail vein, and orally (PO) at 10 mg/kg via oral gavage (n=4 per group).

  • Sampling : Collect serial blood samples (200 µL) via a jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing : Centrifuge blood at 4,000 x g for 10 min at 4°C to separate plasma. Extract the compound using protein precipitation (3 volumes of cold acetonitrile containing a stable-isotope labeled internal standard).

  • Analysis : Quantify plasma concentrations using LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the bis-piperidine parent mass.

Quantitative Data Synthesis

Based on the physicochemical properties and typical behavior of bis-piperidine scaffolds, the following pharmacokinetic parameters are projected. This data serves as a baseline for physiologically based pharmacokinetic (PBPK) modeling.

ParameterSymbolProjected RangeMechanistic Rationale
Clearance CL Moderate to High (30-60 mL/min/kg)Extensive hepatic CYP and FMO metabolism of the piperidine rings.
Volume of Distribution Vss​ High (5-15 L/kg)Driven by lysosomal trapping and tissue phospholipid binding of the basic amines.
Terminal Half-life t1/2​ 2.0 - 6.0 hoursA balance of the high Vss​ retaining the drug in tissues and moderate/high hepatic CL .
Oral Bioavailability F% Low to Moderate (10-30%)Limited by first-pass hepatic metabolism and ionization-limited intestinal permeability.

In Vitro to In Vivo Extrapolation (IVIVE)

To bridge the gap between benchtop assays and animal models, IVIVE workflows must integrate lysosomal trapping coefficients alongside standard microsomal clearance data[5].

IVIVE InVitro In Vitro Inputs (Microsomal CL, Caco-2) PBPK PBPK Modeling (GastroPlus / Simcyp) InVitro->PBPK Lysosome Lysosomal Trapping Coefficient (Kp) Lysosome->PBPK InVivo Predicted In Vivo PK (Vss, CL, t1/2) PBPK->InVivo Validate In Vivo Validation (Rodent LC-MS/MS) InVivo->Validate

Logical workflow for IVIVE modeling incorporating lysosomal trapping data.

References

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at:[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). National Center for Biotechnology Information (NIH). Available at:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis. Available at:[Link]

  • (PDF) Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). ResearchGate. Available at:[Link]

  • Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solvation Protocol for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride in DMSO

Executive Summary & Rationale The preparation of high-fidelity stock solutions is a critical foundational step in pharmacological profiling and cell-based assays. This application note details the optimized protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The preparation of high-fidelity stock solutions is a critical foundational step in pharmacological profiling and cell-based assays. This application note details the optimized protocol for dissolving 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS: 1219981-11-9) in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal vehicle for in vitro screening due to its broad solvation capacity and compatibility with cryopreservation, dihydrochloride salts present a unique thermodynamic challenge[1]. This guide provides a self-validating, step-by-step methodology designed to overcome the high crystal lattice energy of the salt form, ensuring complete solvation without compromising the structural integrity of the active pharmaceutical ingredient (API).

Physicochemical Profile & Solvation Mechanics

To rationally design a solvation protocol, we must first analyze the physicochemical constraints of the target compound.

Compound Specifications
PropertyValueImpact on Solvation
Chemical Name 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol 2HClTarget API.
CAS Number 1219981-11-9Identifier for formulation tracking.
Molecular Weight 285.26 g/mol (Salt) / 212.34 g/mol (Base)Requires precise mass-to-volume calculations.
Salt Form Dihydrochloride (2HCl)Highly polar; strong ionic lattice.
Hygroscopicity HighRequires strict thermal equilibration before opening to prevent moisture absorption.
The "Dihydrochloride Challenge" in Aprotic Solvents

Dihydrochloride salts are engineered to maximize aqueous solubility for in vivo delivery[1]. However, when preparing stock solutions in purely organic, polar aprotic solvents like DMSO, researchers frequently encounter micro-precipitation.

The Causality: DMSO efficiently solvates the bulky organic cation via ion-dipole interactions but is exceptionally poor at solvating small, charge-dense chloride anions due to its lack of hydrogen-bond donating capacity[2]. Consequently, the enthalpy of solution is often unfavorable at room temperature. To overcome this thermodynamic barrier and disrupt the strong crystal packing, external kinetic energy (via sonication) and thermal energy (warming to 37°C–45°C) are strictly required[3][4].

Materials & Reagents

  • Target Compound: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (Store desiccated at -20°C).

  • Solvent: Anhydrous DMSO, Cell-Culture Grade (Purity >99.9%, Water <0.005%). Do not use standard benchtop DMSO, as absorbed atmospheric water will degrade the stock over time.

  • Equipment:

    • Analytical balance (0.01 mg readability).

    • Temperature-controlled ultrasonic bath.

    • Vortex mixer.

    • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters. Note: Never use PES or Cellulose Acetate filters, as DMSO will dissolve the membrane and leach extractables into your sample.

Step-by-Step Solvation Workflow

Step 1: Thermal Equilibration (Critical Pre-step)
  • Remove the vial of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride from -20°C storage.

  • Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, altering the molecular weight and leading to inaccurate concentration calculations.

Step 2: Mass & Volume Calculation

Due to the limitations of standard analytical balances, do not attempt to weigh sub-milligram quantities . Instead, weigh a manageable mass (e.g., >2 mg) and calculate the required DMSO volume to create a concentrated master stock (e.g., 50 mM).

Calculation Formula:Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (g/mol)] × 1000

Standard Dilution Table (MW = 285.26 g/mol ):

Target Stock Concentration Mass of Powder Weighed Required Volume of Anhydrous DMSO
10 mM 2.85 mg 1.000 mL
50 mM 14.26 mg 1.000 mL

| 100 mM | 28.53 mg | 1.000 mL |

Step 3: Primary Solvation
  • Transfer the weighed powder into a sterile, solvent-resistant polypropylene or glass vial.

  • Add the calculated volume of anhydrous DMSO.

  • Cap tightly and vortex vigorously for 60 seconds.

Step 4: Kinetic & Thermal Disruption
  • Inspect the solution against a light source. If the solution is perfectly clear, proceed to Step 5.

  • If the solution is cloudy or contains micro-particulates (common for dihydrochloride salts), place the vial in an ultrasonic water bath set to 37°C [3][4].

  • Sonicate for 10–15 minutes. The combination of cavitation (kinetic energy) and mild heat will overcome the lattice energy of the salt.

  • Troubleshooting: If the compound remains insoluble after 30 minutes of sonication, the addition of 5–10% sterile ddH₂O as a co-solvent may be necessary to solvate the chloride ions, though pure DMSO is heavily preferred for long-term stability[2].

Step 5: Sterilization & Storage
  • Draw the clear solution into a solvent-safe syringe.

  • Filter through a 0.22 µm PTFE membrane into sterile, pre-labeled cryovials.

  • Aliquot the stock into single-use volumes (e.g., 50 µL or 100 µL).

    • Causality: Repeated freeze-thaw cycles cause DMSO to absorb water, which hydrolyzes the API and induces irreversible precipitation.

  • Store aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, >1 month).

Solvation Decision-Tree Visualization

Workflow Start Weigh 1-[2-(3-Piperidinyl)ethyl] -4-piperidinol 2HCl AddDMSO Add Anhydrous DMSO (Cell-Culture Grade) Start->AddDMSO Vortex Vortex for 60 seconds AddDMSO->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate at 37°C (10-15 mins) Check1->Sonicate No Filter Sterile Filter (0.22 µm PTFE) Check1->Filter Yes Check2 Is Solution Clear? Sonicate->Check2 CoSolvent Add 5-10% ddH2O or adjust concentration Check2->CoSolvent No Check2->Filter Yes CoSolvent->Filter Dissolved Aliquot Aliquot & Store at -20°C / -80°C Filter->Aliquot

Figure 1: Decision-tree workflow for the solvation of dihydrochloride salts in DMSO.

Quality Control & Downstream Considerations

When diluting the DMSO master stock into aqueous cell culture media or assay buffers, observe the following rules:

  • Solvent Toxicity: Ensure the final concentration of DMSO in the assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity[3].

  • pH Shift: Dihydrochloride salts release protons upon aqueous dilution. If diluting into unbuffered or weakly buffered systems, verify the final pH. A drop in pH can cause assay artifacts or premature cell death.

  • Order of Addition: Always add the DMSO stock dropwise into the vigorously stirring aqueous buffer. Reversing this order (adding buffer to the DMSO stock) creates localized zones of low solubility, leading to irreversible "crashing out" (precipitation) of the compound.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Augustijns, P., & Brewster, M. E. (2007). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Springer New York. URL:[Link]

  • ResearchGate Community Consensus. (2025). How do I dissolve Donepezil? (Hydrochloride Salt Solvation Mechanics). URL:[Link]

Sources

Application

Application Note: Targeted API Synthesis Using 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride

Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Chemoselective functionalization of bis-piperidine scaffolds for CNS-active APIs. Executive Summary & Strategic Utility The development of central...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Chemoselective functionalization of bis-piperidine scaffolds for CNS-active APIs.

Executive Summary & Strategic Utility

The development of central nervous system (CNS) therapeutics frequently relies on the bis-piperidine pharmacophore. This structural motif is considered a privileged scaffold in the design of dual-acting Histamine H3 receptor antagonists and Sigma-1 receptor ligands, which are actively investigated for neuropathic pain, Alzheimer's disease, and schizophrenia[1].

The compound 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride serves as a highly versatile, bifunctional building block in these syntheses. By offering both a secondary amine and a secondary alcohol on distinct piperidine rings, it allows medicinal chemists to perform orthogonal, chemoselective modifications to tune the lipophilicity, pharmacokinetic profile, and receptor-binding affinity of the resulting Active Pharmaceutical Ingredient (API).

Physicochemical Profiling

Understanding the physical and structural properties of this intermediate is critical for designing robust synthetic routes and predicting solubility during workup[2][3].

PropertySpecification
Chemical Name 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
CAS Registry Number 1219981-11-9
Molecular Formula C12H24N2O · 2HCl (C12H26Cl2N2O)
Molecular Weight 285.25 g/mol
Reactive Sites Secondary amine (N-alkylation), Secondary alcohol (O-alkylation)
Physical State Solid (Supplied as a stable dihydrochloride salt)

Mechanistic Logic & Chemoselectivity

The synthetic power of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol lies in the differential nucleophilicity of its functional groups. The nitrogen atom of the 3-piperidinyl ring is a secondary amine, while the oxygen atom of the 4-piperidinol ring is a secondary alcohol. The nitrogen linking the two rings is a tertiary amine; it is sterically hindered and fully substituted, rendering it largely unreactive.

Because the secondary amine is significantly more nucleophilic than the secondary alcohol, direct electrophilic addition (such as reductive amination or mild N-alkylation) will occur chemoselectively at the nitrogen[4]. Conversely, if functionalization at the oxygen is desired (e.g., to form an ether linkage), the amine must first be transiently protected to invert the molecule's natural reactivity profile.

Chemoselectivity SM 1-[2-(3-Piperidinyl)ethyl]- 4-piperidinol N_path Secondary Amine (Piperidine-NH) SM->N_path Reductive Amination (NaBH(OAc)3) O_path Secondary Alcohol (Piperidin-4-ol) SM->O_path 1. N-Protection (Boc) 2. NaH, R-X N_prod N-Alkylated/Acylated Intermediate N_path->N_prod O_prod O-Alkylated Ether Intermediate O_path->O_prod

Fig 1. Chemoselective functionalization pathways for the bifunctional piperidine intermediate.

Validated Experimental Protocols

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Objective: To selectively append a lipophilic aryl-alkyl tail to the secondary amine without oxidizing or alkylating the secondary alcohol.

Causality & Design:

  • Freebasing: The starting material is a dihydrochloride salt[2]. N,N-diisopropylethylamine (DIPEA) is used to liberate the free amine in situ, allowing it to condense with the target aldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen because its electron-withdrawing acetate groups make it a mild hydride donor. It selectively reduces the highly electrophilic iminium ion intermediate without reducing the unreacted aldehyde or interfering with the secondary alcohol.

Step-by-Step Methodology:

  • Preparation: Suspend 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Freebasing: Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes until a homogenous solution is achieved.

  • Imine Formation: Add the desired aryl aldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to allow complete formation of the iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq) in small portions to control the mild exotherm.

  • Self-Validating Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS; the disappearance of the starting material mass (m/z 213 for the free base) and the appearance of the N-alkylated M+H peak validates the end of the reaction.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Regioselective O-Alkylation via Williamson Ether Synthesis

Objective: To form an ether linkage at the 4-piperidinol oxygen, a common motif in CNS therapeutics.

Causality & Design:

  • N-Protection: To prevent the highly nucleophilic secondary amine from outcompeting the alcohol, it is transiently protected using Boc anhydride.

  • Deprotonation: Sodium hydride (NaH) is utilized to quantitatively deprotonate the secondary alcohol.

  • Solvent: N,N-Dimethylformamide (DMF) is used because it is a polar aprotic solvent that strongly solvates the Na+ cation, leaving the alkoxide highly reactive for the subsequent SN2 displacement.

Workflow Step1 1. Freebasing of Dihydrochloride (K2CO3, DCM/H2O) Step2 2. N-Boc Protection (Boc2O, TEA, DCM) Step1->Step2 Step3 3. O-Alkylation (NaH, Ar-X, DMF, 0°C to RT) Step2->Step3 Step4 4. N-Boc Deprotection (TFA, DCM, RT) Step3->Step4 Step5 5. Final API Intermediate Isolation & Purification Step4->Step5

Fig 2. Step-by-step synthetic workflow for regioselective O-alkylation via N-Boc protection.

Step-by-Step Methodology:

  • N-Protection: Dissolve the freebased intermediate (1.0 eq) in DCM. Add triethylamine (1.5 eq) followed by Boc2O (1.1 eq). Stir at room temperature for 4 hours. Wash with water, dry, and concentrate to yield the N-Boc protected alcohol.

  • Alkoxide Formation: Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M). Cool to 0 °C under an inert argon atmosphere. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq).

  • Self-Validating Deprotonation: Stir for 30 minutes at 0 °C. The visible evolution of hydrogen gas serves as a self-validating physical indicator of alkoxide formation. Wait until gas evolution completely ceases before proceeding.

  • Alkylation: Add the desired alkyl or aryl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 8 hours.

  • Quenching: Carefully quench the excess NaH with a slow dropwise addition of cold water at 0 °C.

  • Deprotection: Extract the O-alkylated product into ethyl acetate, concentrate, and redissolve in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature to cleave the Boc group.

  • Final Isolation: Concentrate to remove TFA, neutralize with 1M NaOH, and extract with DCM to isolate the final O-alkylated bis-piperidine API intermediate.

Conclusion

The strategic utilization of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride enables the rapid assembly of complex, dual-acting CNS agents. By leveraging the inherent chemoselectivity of its secondary amine and secondary alcohol, process scientists can execute orthogonal functionalizations with high yield and purity, establishing a reliable pathway for bis-piperidine API manufacturing.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: 1-[2-(3-Piperidinyl)
  • Title: 1-[2-(3-piperidinyl)
  • Title: N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.

Sources

Method

Application Notes and Protocols for the Purification of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride

Abstract This document provides detailed application notes and optimized purification protocols for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride, a polar, difunctional piperidine derivative. The inherent chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed application notes and optimized purification protocols for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride, a polar, difunctional piperidine derivative. The inherent challenges in purifying this highly polar and hygroscopic dihydrochloride salt, including potential impurities from its synthesis, are addressed. The protocols herein are designed to be robust and scalable, ensuring high purity and yield for researchers, scientists, and drug development professionals. Methodologies covered include advanced recrystallization techniques and column chromatography strategies tailored for highly polar basic compounds. Each protocol is accompanied by expert insights into the rationale behind procedural steps, ensuring scientific integrity and reproducibility.

Introduction: Understanding the Molecule and Purification Challenges

1-[2-(3-Piperidinyl)ethyl]-4-piperidinol is a bifunctional molecule featuring two piperidine rings, a primary alcohol, and two basic nitrogen atoms. It is typically isolated and handled as a dihydrochloride salt to improve stability and solubility in polar solvents. The dihydrochloride form, however, presents unique purification challenges due to its high polarity, hygroscopicity, and potential for strong interactions with stationary phases in chromatography.

Common impurities in piperidine reactions can include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[1] A thorough understanding of the synthetic route is crucial for anticipating potential impurities and designing an effective purification strategy. Given the structure, potential impurities could include starting materials like protected piperidine precursors, incompletely reduced intermediates, or products of side-reactions.

The primary goal of any purification protocol for this compound is to effectively remove these impurities while maximizing the recovery of the final, highly pure product. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Physicochemical Properties and Their Impact on Purification

A summary of the key physicochemical properties of the target compound is presented in Table 1. The high polarity, conferred by the two hydroxyl groups and the two protonated amine centers, dictates the choice of purification techniques.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₃H₂₈Cl₂N₂O-
Molecular Weight 303.28 g/mol -
Form Dihydrochloride SaltHighly polar, likely crystalline solid. Soluble in polar protic solvents (water, methanol, ethanol). Low solubility in non-polar organic solvents.
Polarity HighPresents challenges for standard silica gel chromatography. Favors reversed-phase or HILIC chromatography. Dictates use of polar solvents for recrystallization.
Basicity (of free base) DibasicThe free base will have a strong affinity for acidic stationary phases like silica gel, potentially causing irreversible adsorption and peak tailing.[2][3]
Hygroscopicity Likely HighRequires careful handling and drying under vacuum to obtain an accurate mass and prevent degradation.

Purification Strategy Overview

A logical workflow is essential for efficiently achieving high purity. The following diagram outlines the decision-making process for purifying 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride.

Purification_Workflow start Crude Product (Post-Synthesis Workup) purity_check Assess Purity (TLC, LC-MS, ¹H NMR) start->purity_check high_purity Purity > 95%? purity_check->high_purity Quantitative Analysis recrystallization Protocol 1: Recrystallization (Methanol/Isopropanol or Ethanol/TBME) high_purity->recrystallization Yes low_purity Purity < 95% or Complex Mixture high_purity->low_purity No drying Final Drying (High Vacuum, 40-50°C) recrystallization->drying chromatography Protocol 2: Column Chromatography low_purity->chromatography chromatography->drying final_product Pure 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride drying->final_product

Caption: Decision workflow for purification.

Protocol 1: Recrystallization for High-Purity Material (>95%)

Recrystallization is the most efficient method for purifying crystalline solids that are already of relatively high purity. The key is selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[4] Given the high polarity of the dihydrochloride salt, polar protic solvents are the primary choice.

Rationale for Solvent System Selection

A single solvent may not provide the optimal solubility differential. Therefore, a two-solvent (solvent/anti-solvent) system is often more effective for piperidine derivatives.[1][4]

  • Good Solvent: A polar solvent that readily dissolves the compound when heated. Methanol and ethanol are excellent choices due to their ability to dissolve polar salts.

  • Anti-Solvent (Poor Solvent): A less polar, miscible solvent that induces precipitation when added to the "good" solvent solution. Isopropanol (IPA), tert-Butyl methyl ether (TBME), or acetonitrile are suitable candidates.

The goal is to dissolve the crude product in a minimum amount of the hot "good" solvent and then carefully add the "anti-solvent" to the point of saturation, promoting crystal formation upon cooling.

Step-by-Step Recrystallization Protocol
  • Solubilization: Place the crude 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add Good Solvent: Add a minimal volume of hot methanol or ethanol to the flask while stirring and heating (e.g., in a water bath at ~60-70°C). Add just enough solvent to achieve complete dissolution. Using an excessive volume will significantly reduce the final yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, slowly add the anti-solvent (e.g., isopropanol or TBME) dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it favors the growth of larger, purer crystals over the rapid precipitation of amorphous solid.[4]

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.[4]

  • Drying: Dry the purified crystals under high vacuum at 40-50°C to a constant weight to remove all residual solvents.

ParameterSystem ASystem B
Good Solvent MethanolEthanol
Anti-Solvent Isopropanoltert-Butyl methyl ether (TBME)
Typical Ratio (v/v) 1:3 to 1:5 (Methanol:IPA)1:4 to 1:6 (Ethanol:TBME)
Expected Purity >99%>99%
Expected Recovery 75-90%80-95%

Protocol 2: Column Chromatography for Complex Mixtures (<95% Purity)

When the crude material contains significant amounts of impurities with similar polarities to the product, recrystallization is often ineffective. In such cases, column chromatography is the method of choice. The basic nature of the piperidine nitrogens requires special consideration to avoid poor separation and product loss on standard silica gel.

Choosing the Right Chromatographic Mode

The interaction between the basic amine groups and the acidic silanol groups on standard silica can lead to irreversible adsorption, significant peak tailing, and even degradation of the target compound.[3] To circumvent these issues, several strategies can be employed.

Chromatography_Options title Chromatography Mode Selection for Polar Amines options Normal Phase (Modified) Reversed Phase (High pH) HILIC np_details Stationary Phase: Amine-functionalized silica or Alumina (neutral/basic) Mobile Phase: DCM/Methanol or EtOAc/Methanol Advantage: Avoids acidic silica; no need for basic additives. options:f0->np_details Best for moderate polarity rp_details Stationary Phase: C18 (for aqueous mobile phases) Mobile Phase: Water/Acetonitrile or Water/Methanol with pH modifier (e.g., 0.1% Ammonium Hydroxide) Advantage: Purifies compound in its more lipophilic free-base form at high pH. options:f1->rp_details Best for high polarity, good solubility in water/ACN hilic_details Stationary Phase: Diol or Amine column Mobile Phase: Acetonitrile/Water gradient Advantage: Excellent for very polar compounds that have little or no retention in reversed-phase. options:f2->hilic_details Alternative for very high polarity

Caption: Chromatographic mode selection guide.

For 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride, Reversed-Phase Chromatography is often the most effective approach due to the compound's high water solubility.

Step-by-Step Reversed-Phase Chromatography Protocol
  • Column Selection: Choose a C18 column suitable for high aqueous mobile phases.

  • Sample Preparation: Dissolve the crude dihydrochloride salt in a minimum volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% NH₄OH). Note: The addition of a base like ammonium hydroxide will convert the salt to its free-base form, which is more retained on the C18 phase.[2]

  • Mobile Phase Preparation:

    • Solvent A: Deionized Water with 0.1% Ammonium Hydroxide (adjust pH to ~9-10).

    • Solvent B: Acetonitrile or Methanol.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5% Solvent B) for at least 5-10 column volumes.

  • Loading: Load the prepared sample onto the column.

  • Elution: Run a linear gradient to elute the compound. A typical gradient might be:

    • 5-20% B over 2 column volumes (to elute very polar impurities).

    • 20-60% B over 10-15 column volumes (elution of the target compound).

    • 60-95% B over 2 column volumes (to wash the column).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the bulk of the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • To recover the dihydrochloride salt, acidify the remaining aqueous solution with a stoichiometric amount of hydrochloric acid (e.g., 2M HCl) to a pH of ~2-3.

    • Lyophilize (freeze-dry) the acidified solution to obtain the pure 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride as a white, fluffy solid.

Conclusion

The purification of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride requires a strategy that accommodates its high polarity and the basic nature of its parent molecule. For material that is already substantially pure, a carefully optimized solvent/anti-solvent recrystallization using a polar protic system like methanol/isopropanol offers an efficient and scalable path to high purity. For more complex crude mixtures, reversed-phase flash chromatography at an alkaline pH provides a robust method for isolating the target compound from closely related impurities. The final conversion back to the dihydrochloride salt and subsequent lyophilization ensures the product is obtained in a stable, solid form. Adherence to these detailed protocols will enable researchers to consistently obtain this compound with the high degree of purity required for downstream applications.

References

  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminochromanols.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

Sources

Application

Advanced LC-MS/MS Analysis of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride: HILIC-ESI-MS/MS Method Development

Executive Summary & Scientific Rationale The compound 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS: 1219981-11-9)[1] is a highly polar, basic dipiperidine derivative. Its molecular architecture features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS: 1219981-11-9)[1] is a highly polar, basic dipiperidine derivative. Its molecular architecture features a 3-piperidinyl moiety connected via an ethyl linker to a 4-piperidinol ring. Because it is formulated as a dihydrochloride salt, both the secondary and tertiary amines are protonated, presenting a unique set of analytical challenges for mass spectrometry (MS) workflows.

Standard Reversed-Phase Liquid Chromatography (RP-LC) is fundamentally ill-suited for this molecule. Highly polar basic amines suffer from poor retention, peak tailing, and void-volume elution on C18 columns unless ion-pairing reagents (like Trifluoroacetic acid) are used—which in turn severely suppress Electrospray Ionization (ESI) signals.

To overcome these limitations, this application note details a self-validating analytical framework utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for sample cleanup, coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) and ESI-MS/MS .

Causality in Experimental Design
  • Why MCX SPE? Direct injection of dihydrochloride salts causes catastrophic ion suppression and source fouling in the mass spectrometer. At acidic pH, the dipiperidine's nitrogen atoms (pKa ~9–10) are fully ionized. MCX sorbents trap these cations via strong electrostatic interactions, allowing chloride counter-ions and neutral matrix interferences to be washed away. The analyte is then eluted using a high-pH organic solvent that neutralizes the amines, breaking the ionic bond.

  • Why HILIC? HILIC provides orthogonal retention for polar compounds via hydrogen bonding and dipole-dipole interactions within a water-enriched layer on the stationary phase[2]. Crucially, HILIC mobile phases utilize high organic content (>90% Acetonitrile). This low-surface-tension environment drastically enhances droplet fission and desolvation efficiency in the ESI source, maximizing sensitivity for basic neurotransmitter-like molecules[3].

Analytical Workflow & Visualizations

The end-to-end analytical workflow is designed to be a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to the SPE step, extraction recovery and matrix effects are continuously monitored, ensuring the trustworthiness of the quantitative data.

Workflow A 1. Sample Prep (MCX SPE Desalting) B 2. Chromatography (HILIC Amide Column) A->B C 3. Ionization (ESI Positive Mode) B->C D 4. Detection (MRM MS/MS) C->D

Caption: Analytical workflow for the LC-MS/MS analysis of dipiperidine derivatives.

Mass Spectrometric Fragmentation Mechanism

In ESI positive mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at an exact mass of m/z 213.1961[4]. Tandem mass spectrometry (MS/MS) of piperidine derivatives typically proceeds via neutral losses and ring/linker fission[5]. For this compound, Collision-Induced Dissociation (CID) drives the neutral loss of water (-18 Da) from the 4-piperidinol ring, alongside inductive cleavages across the ethyl linker.

Fragmentation M Precursor Ion [M+H]+ m/z 213.2 F1 Product Ion 1 m/z 195.2 [M+H - H2O]+ M->F1 Neutral Loss (-18 Da) F2 Product Ion 2 m/z 128.1 [Ethyl-4-piperidinol]+ M->F2 Linker Cleavage F3 Product Ion 3 m/z 112.1 [3-Piperidinyl-Ethyl]+ M->F3 Linker Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathways for the protonated precursor at m/z 213.2.

Step-by-Step Methodological Protocols

Protocol A: MCX Solid Phase Extraction (Desalting & Enrichment)

Note: This protocol assumes the use of a 30 mg / 1 mL Mixed-Mode Cation Exchange cartridge.

  • Spike & Acidify: Aliquot 200 µL of the sample. Spike with 10 µL of SIL-IS. Add 200 µL of 4% Formic Acid (FA) in water to ensure the piperidine nitrogens are fully protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Desalting): Wash with 1 mL of 2% FA in water. This removes the chloride ions and highly polar neutral interferences.

  • Wash 2 (Organic Cleanup): Wash with 1 mL of 100% MeOH. This removes hydrophobic neutral and acidic interferences. The basic analyte remains ionically bound to the sorbent.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the basic amines, releasing them from the cation exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial HILIC mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Formate).

Protocol B: LC-MS/MS Acquisition Parameters

Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40°C (Critical for reproducible HILIC partitioning).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 1: HILIC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve Profile
0.0 5 95 Initial
1.0 5 95 Isocratic Hold
4.0 40 60 Linear Gradient
5.0 40 60 Column Wash
5.1 5 95 Re-equilibration

| 7.5 | 5 | 95 | End |

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Fragment Assignment | | :--- | :--- | :--- | :--- | :--- | | 213.2 | 195.2 | 50 | 15 | [M+H−H2​O]+ (Quantifier) | | 213.2 | 128.1 | 50 | 25 | [Ethyl−4−piperidinol]+ (Qualifier 1) | | 213.2 | 112.1 | 50 | 30 | [3−Piperidinyl−Ethyl]+ (Qualifier 2) |

System Suitability & Self-Validation

To guarantee the trustworthiness of every batch, the method relies on a self-validating criteria matrix:

  • Retention Time (RT) Stability: The high organic environment of HILIC is sensitive to injection solvent mismatch. Reconstituting samples in 95% Acetonitrile ensures RT drift remains ≤±0.1 min.

  • Ion Ratio Verification: The ratio of the quantifier transition (m/z 195.2) to the qualifier transition (m/z 112.1) must remain within ±20% of the calibration standard average. Deviations indicate co-eluting matrix interference.

References

  • "HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds." Chromatography Online. URL:[Link]

  • "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters." PubMed (PMID: 22468894). URL:[Link]

  • "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." PubMed (PMID: 30112771). URL:[Link]

  • "HYPHENATION OF ANALYTICAL TECHNIQUES TO SINGLE CELL CAPILLARY ELECTROPHORESIS-MASS SPECTROMETRY" (Exact Mass Reference for C12​H24​N2​O ). IDEALS (University of Illinois). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride in Aqueous Solutions

Welcome to the technical support guide for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists to address the inherent stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists to address the inherent stability challenges of this molecule in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the degradation mechanisms to empower you to design robust experiments and formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride.

Q1: My aqueous solution of the compound is turning a pale yellow/brown over time. What is causing this discoloration? A: A visible color change is a common indicator of oxidative degradation.[1] The two piperidine nitrogen atoms in the molecule are susceptible to oxidation, which can lead to the formation of colored N-oxide species and other degradation products. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions in your solution.[1][2]

Q2: What are the primary chemical pathways that lead to the degradation of this compound in solution? A: The main degradation routes are oxidation , photodegradation , and pH-mediated instability .

  • Oxidation: The lone pair of electrons on the nitrogen atoms within the piperidine rings can be oxidized, particularly in the presence of dissolved oxygen.[1][3] This can lead to the formation of N-oxides or dehydrogenated products.[4][5]

  • Photodegradation: Exposure to ambient or UV light can provide the energy to initiate free-radical reactions, leading to the breakdown of the molecule.[6][7]

  • pH Instability: While the dihydrochloride salt form enhances water solubility and provides an initially acidic environment that can stabilize the protonated nitrogens[3], extreme pH values (highly acidic or alkaline) can catalyze degradation.[7][8] Stability is often greatest in a controlled, slightly acidic pH range.[8]

Q3: What is the recommended pH range for preparing aqueous solutions to maximize stability? A: For many piperidine-containing compounds, the greatest stability in aqueous solution is found in the slightly acidic pH range of 4 to 6.[8] In this range, the nitrogen atoms are predominantly protonated, which can reduce their susceptibility to oxidation. However, it is crucial to experimentally determine the optimal pH for your specific application and concentration. We strongly advise performing a pH-stability profile study.

Q4: How should I prepare and store my stock and working solutions to ensure long-term stability? A: For optimal stability, follow these guidelines:

  • Stock Solutions: If possible, prepare high-concentration stock solutions in a non-aqueous, polar aprotic solvent like anhydrous DMSO and store them at -20°C or -80°C.[6]

  • Aqueous Solutions: When preparing aqueous solutions, use a high-purity, degassed buffer (e.g., citrate or phosphate) adjusted to a stable pH (e.g., 4-6).

  • Storage Practices: Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6] Always store solutions, whether stock or working, protected from light in amber vials or containers wrapped in aluminum foil and under an inert atmosphere (purged with argon or nitrogen) if possible.[1][6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability-related issues observed during experiments.

Issue 1: Rapid Loss of Parent Compound in HPLC/LC-MS Analysis
  • Symptom: The peak area of your active compound consistently decreases over the course of an experiment or upon re-analysis of the same sample.

  • Causality Analysis: This indicates that the compound is actively degrading in your sample vial or solution. The primary drivers are typically environmental factors that were not adequately controlled during preparation or analysis.

Possible CauseRecommended Corrective ActionScientific Rationale
Oxygen Exposure Purge all solvents and the final solution with an inert gas (nitrogen or argon) for 15-20 minutes before use.[1] Prepare samples in vials with limited headspace and use sealed caps.This displaces dissolved oxygen, a key reactant in the oxidative degradation of the piperidine nitrogens.[2]
Inappropriate pH Ensure your solution is buffered within the optimal pH 4-6 range. Verify the pH of your final solution.[8]The protonated form of the amine is less susceptible to oxidation. Buffering prevents pH drifts that could accelerate degradation.[3][8]
Photodegradation Use amber glass HPLC vials or autosampler trays protected from ambient light.[6]Light, especially UV, provides the activation energy for photolytic cleavage and radical-mediated degradation.[7][9]
Metal Ion Catalysis Prepare buffers and solutions using high-purity water (e.g., 18 MΩ·cm) and glassware. Consider adding a chelating agent like 0.01% EDTA to your buffer.[2][6]Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. EDTA sequesters these ions, rendering them inactive.
Thermal Stress Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Avoid leaving solutions on the benchtop for extended periods.Chemical degradation rates are highly dependent on temperature; lower temperatures slow down reaction kinetics.[1][10]
Issue 2: Appearance of New, Unidentified Peaks in Chromatogram
  • Symptom: You observe new peaks, often eluting near the parent compound, that grow in area over time as the parent peak diminishes.

  • Causality Analysis: These new peaks are almost certainly degradation products. Identifying them is critical for understanding the degradation pathway and ensuring the specificity of your analytical method.

Caption: Troubleshooting workflow for identifying unknown peaks.

Recommended Action: Perform a forced degradation study (also known as stress testing).[11][12] This involves subjecting the compound to harsh conditions to intentionally generate degradation products, which can then be used as standards to confirm the identity of the unknown peaks in your samples. See Protocol 2 for a detailed workflow.

Section 3: Key Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Working Solution (100 mL)

This protocol outlines a best-practice method for preparing a buffered aqueous solution designed to minimize degradation.

  • Buffer Preparation:

    • Prepare a 50 mM sodium citrate buffer. Dissolve 1.47 g of sodium citrate dihydrate in 90 mL of high-purity water.

    • Adjust the pH to 5.0 using 0.1 M HCl.

    • Add 100 µL of a 10% (w/v) EDTA disodium salt solution (final concentration 0.01%).

    • Bring the final volume to 100 mL with high-purity water.

  • Degassing:

    • Place the buffer in a sonicator bath for 20 minutes or sparge with a gentle stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen.

  • Compound Dissolution:

    • Accurately weigh the required amount of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride.

    • Add the compound to the degassed buffer and mix gently until fully dissolved. If using a stock solution from DMSO, ensure the final DMSO concentration is minimal (e.g., <1%) to avoid unforeseen effects.

  • Final Steps & Storage:

    • If required for the application, sterile filter the solution through a 0.22 µm PVDF syringe filter.

    • Immediately transfer the solution to a sterile, amber glass container.

    • Purge the headspace of the container with nitrogen or argon before sealing.

    • Store at 2-8°C, protected from light. For long-term storage, consider storing aliquots at -20°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for developing a stability-indicating analytical method.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can resolve the degradants from the parent peak.[13]

Stress ConditionTypical ProcedureRationale
Acid Hydrolysis Dissolve API in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before injection.To identify degradation products formed under acidic conditions.[11]
Base Hydrolysis Dissolve API in 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with HCl before injection.To identify degradation products formed under alkaline conditions. Piperidine compounds are often unstable in basic media.[7]
Oxidation Dissolve API in 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.To intentionally generate oxidative degradants like N-oxides.[1][11]
Thermal Degradation Store the solid API in an oven at 70°C for 48 hours. Dissolve and analyze.To assess the impact of heat on the solid-state stability of the compound.
Photodegradation Expose a solution of the API to a calibrated light source providing UV and visible light (ICH Q1B guidelines). Analyze at set time points.To identify light-sensitive degradation pathways.[7][14]

Section 4: Understanding the Chemical Degradation Pathways

A deeper understanding of the molecular liabilities of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol is key to preventing its degradation. The primary sites of instability are the two nitrogen atoms within the piperidine rings.

Caption: Key environmental stressors and resulting degradation products.

Oxidative Degradation: The most probable degradation pathway involves the oxidation of one or both tertiary amine nitrogens to form the corresponding N-oxides. This reaction is often catalyzed by trace metals and proceeds in the presence of molecular oxygen. A secondary oxidative pathway could involve dehydrogenation of the piperidine ring to form an unsaturated, aromatic-like species.[4]

pH-Dependent Effects: The pKa of the piperidine nitrogen is typically around 11.[15] As the dihydrochloride salt, the compound in pure water will produce a pH below 7, where the nitrogens exist as protonated ammonium cations. This protonation protects the nitrogen lone pair from oxidation. However, if the pH is raised significantly towards or above the pKa, the deprotonated, free-base form becomes dominant. This free base is much more nucleophilic and highly susceptible to oxidation.[3] Therefore, maintaining a slightly acidic, buffered environment is a critical control strategy.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. PMC.
  • What is the stability of piperidine? Blog - Biosynce. (2025).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. (2025).
  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate.
  • Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Benchchem.
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. (2019).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2024).
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. (2015).
  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. (2025).
  • Forced Degradation Study Overview. Scribd.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
  • Photodegradation Products And Their Analysis In Food. Wageningen University & Research. (2020).
  • Changes in chemical properties and bioactivities of turmeric pigments by photo-degradation. (2026).

Sources

Reference Data & Comparative Studies

Validation

1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride vs. Standard Piperidine Derivatives: A Pharmacophore Comparison Guide

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the architectural complexity of basic amine pharmacophores dictates both receptor affinity and target selectivity. While standard piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the architectural complexity of basic amine pharmacophores dictates both receptor affinity and target selectivity. While standard piperidine derivatives (e.g., piperidine, 4-piperidinol) have long served as foundational building blocks, the shift towards bivalent ligands has elevated the demand for sophisticated, multi-centered scaffolds.

1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (BPE-4P) represents a highly specialized bis-piperidine intermediate. This guide provides an objective, data-driven comparison between BPE-4P and standard piperidine monomers, detailing the physicochemical causality and experimental workflows that make BPE-4P a superior choice for complex receptor targeting, particularly in the design of G-protein coupled receptor (GPCR) antagonists.

Structural Causality: The Asymmetric Bis-Piperidine Advantage

Standard piperidines possess a single basic center, limiting them to monovalent interactions within a receptor's orthosteric site. In contrast, BPE-4P is an asymmetric bis-piperidine that provides three distinct structural advantages:

  • Desymmetrized Reactivity: BPE-4P features one secondary amine (on the 3-piperidinyl ring) and one tertiary amine (on the 4-piperidinol ring). This inherent asymmetry allows for highly regioselective N-alkylation of the secondary amine without the need for complex, yield-reducing protecting group strategies.

  • Optimized Spatial Geometry: The ethyl linker provides a flexible yet constrained distance (~3-4 Å) between the two basic centers. This is critical for spanning the distance between the orthosteric aspartate residue and secondary allosteric pockets. Bis-piperidine compounds with optimized linker distances have been identified as subtype-selective Histamine H3 receptor antagonists with exceptional binding affinity (pKi > 9.0) [1].

  • Targeted Hydrogen Bonding: The 4-hydroxyl group acts as a targeted hydrogen bond donor/acceptor. The piperidine moiety, combined with such functional groups, is a critical structural feature for enhancing selectivity in dual H3/σ1 receptor ligands [2].

Physicochemical & Pharmacological Profiling

To objectively evaluate BPE-4P against standard alternatives, we must look at their physicochemical properties and their resulting utility in drug design. The dihydrochloride salt form of BPE-4P ensures high aqueous solubility, overcoming the lipophilicity typically associated with extended hydrocarbon scaffolds.

PropertyBPE-4P DihydrochlorideStandard Piperidine4-Piperidinol
Scaffold Type Asymmetric Bis-PiperidineMonomeric AmineMonomeric Amino-Alcohol
Amine Substitution 1 Secondary, 1 Tertiary1 Secondary1 Secondary
Molecular Weight (Free Base) 212.33 g/mol 85.15 g/mol 101.15 g/mol
Calculated LogP (Free Base) 1.2 - 1.50.840.10
Aqueous Solubility >50 mg/mL (as di-HCl salt)Miscible (Liquid)Highly Soluble (Solid)
Receptor Binding Potential Bivalent (Dual-Pocket)MonovalentMonovalent
Primary Synthetic Utility Regioselective bivalent ligandsSimple basic pharmacophoreHydrogen-bonding pharmacophore

Experimental Workflows: Synthesis & Validation

The following protocols outline the self-validating systems used to synthesize and evaluate BPE-4P derivatives. Every step is grounded in chemical and biological causality.

Protocol 1: Regioselective Synthesis of a Bivalent H3R Antagonist

Objective: To selectively functionalize the secondary amine of BPE-4P while leaving the tertiary amine and hydroxyl group intact.

  • Free-Basing and Desymmetrization: Suspend BPE-4P dihydrochloride (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: Acetonitrile is a polar aprotic solvent that favors S_N2 substitutions. K₂CO₃ is a mild base that neutralizes the hydrochloride salts. Because the 3-piperidinyl nitrogen is a secondary amine (less sterically hindered) and the 4-piperidinol nitrogen is already a tertiary amine, the secondary amine acts as the dominant nucleophile.

  • Electrophilic Coupling: Dropwise add an aryl halide electrophile (e.g., 4-chlorobenzyl chloride, 1.0 eq) at 0°C, then warm to 60°C for 12 hours.

    • Causality: Strict 1.0 equivalent stoichiometry and moderate heating ensure that alkylation occurs exclusively at the secondary amine, preventing unwanted quaternization of the tertiary amine.

  • Isolation: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

    • Causality: The addition of 1% NH₄OH to the mobile phase suppresses the ionization of the basic bis-piperidine nitrogens, preventing peak tailing on the acidic silica gel.

Protocol 2: In Vitro Radioligand Binding Assay (Histamine H3 Receptor)

Objective: To validate the dual-pocket binding affinity of the synthesized BPE-4P derivative versus a standard piperidine monomer.

  • Membrane Preparation: Harvest CHO cells expressing human Histamine H3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Incubation: Incubate 50 µg of cell membranes with 1 nM [³H]-N-alpha-methylhistamine (radioligand) and varying concentrations of the BPE-4P derivative (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Rapid Filtration and Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality (Critical Step): Bis-piperidines exhibit high lipophilicity and basicity, leading to high non-specific binding (NSB) to standard glass filters. Pre-treating the filters with PEI coats the anionic silanol groups on the glass, drastically reducing NSB and ensuring the measured radioactivity reflects true receptor affinity.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and calculate IC₅₀ values using non-linear regression analysis.

Mechanistic Visualizations

The following diagrams illustrate the chemical logic and pharmacological mechanisms that distinguish BPE-4P from standard piperidine derivatives.

Workflow A BPE-4P (Bis-Piperidine) C Bivalent Ligand Synthesis A->C B Standard Piperidine D Monovalent Ligand Synthesis B->D E Dual-Pocket Binding (High Affinity) C->E F Single-Pocket Binding (Low Affinity) D->F

Caption: Workflow comparing bivalent ligand synthesis from BPE-4P versus monovalent standard piperidines.

Pathway H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein (Inactive) H3R->Gi Prevents Activation Antag Bis-Piperidine Antagonist (BPE-4P Derivative) Antag->H3R Blocks cAMP cAMP Production (Restored) Gi->cAMP Removes Inhibition NT Neurotransmitter Release (Increased) cAMP->NT Promotes

Caption: Mechanism of action for bis-piperidine antagonists blocking H3R to restore neurotransmitter release.

References

  • Morini, G., Comini, M., Rivara, M., et al. (2006). "Dibasic non-imidazole histamine H3 receptor antagonists with a rigid biphenyl scaffold." Bioorganic & Medicinal Chemistry Letters, 16(15), 4063-4067. URL:[Link]

  • Huang, T., Song, C., Chen, Y., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 66(14), 9860–9880. URL:[Link]

Sources

Comparative

Comparative Stability Analysis: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride vs. Free Base

A Senior Application Scientist's Guide to Salt Form Selection and Stability Assessment Introduction: The Critical Role of Salt Form Selection in Drug Development In the journey of a drug candidate from discovery to a via...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Salt Form Selection and Stability Assessment

Introduction: The Critical Role of Salt Form Selection in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, the selection of its solid-state form is a pivotal decision with far-reaching consequences for its stability, manufacturability, and clinical performance. An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy to overcome suboptimal physicochemical properties of the parent molecule.[1] For weakly basic compounds like 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol, which contains two basic nitrogen centers within its piperidine rings, the choice between the free base and a salt form, such as the dihydrochloride, is fundamental.

This guide provides a comprehensive comparison of the stability profiles of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol as a dihydrochloride salt versus its free base. We will delve into the theoretical underpinnings of their expected stability differences and provide detailed, field-proven experimental protocols for their empirical evaluation. This analysis is designed to equip researchers, chemists, and formulation scientists with the knowledge to make an informed decision grounded in robust scientific data.

Chemical Structures and the Salt Formation Principle

The conversion from the free base to the dihydrochloride salt involves the protonation of the two basic nitrogen atoms by hydrochloric acid. This seemingly simple acid-base reaction fundamentally alters the molecule's electronic distribution, intermolecular interactions, and, consequently, its stability profile.

G cluster_0 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol (Free Base) cluster_1 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride FB Free Base (Two basic nitrogens with lone pairs) Salt Dihydrochloride Salt (Protonated nitrogens, N+H) FB->Salt + 2 HCl Salt->FB - 2 HCl (e.g., high pH) G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Solutions of Free Base & Dihydrochloride Salt hydrolysis Acid/Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analyze Samples by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (%) Identify Degradants Compare Stability analysis->evaluation

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol

This guide provides a comprehensive framework for assessing the selectivity of the novel chemical entity (NCE), 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride. In the landscape of drug discovery, establishing a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel chemical entity (NCE), 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride. In the landscape of drug discovery, establishing a molecule's specificity for its intended biological target is a cornerstone of preclinical development.[1][2] Off-target interactions can lead to unforeseen side effects or toxicity, representing a significant cause of late-stage clinical trial failure.[3] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory requirement but a critical step in de-risking a candidate molecule.[4]

This document outlines the strategic rationale, experimental design, and comparative data interpretation for profiling this specific compound. We will proceed from a structural analysis to hypothesize a primary target class, select a rational panel of potential off-targets for screening, and compare its hypothetical performance against established pharmacological agents.

Structural Analysis and Target Hypothesis

The structure of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol contains two key heterocyclic scaffolds: a piperidine ring and a 4-hydroxypiperidine moiety. These are prevalent pharmacophores in numerous classes of biologically active compounds, particularly those targeting the central nervous system (CNS).[5][6][7]

  • 4-Hydroxypiperidine Core: This motif is structurally related to the core of potent analgesics, including meperidine and fentanyl precursors.[8][9] Its presence strongly suggests a potential interaction with opioid receptors.

  • Piperidine Moiety: The broader piperidine scaffold is found in a wide array of pharmaceuticals, including antipsychotics (e.g., Haloperidol), antihistamines, and receptor ligands for nociceptin and sigma receptors.[5][10]

Based on this structural assessment, our primary hypothesis is that 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol is an opioid receptor ligand. Consequently, the primary objective of this study is to determine its affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors and, critically, to assess its selectivity against a panel of other receptors and enzymes commonly modulated by piperidine-containing compounds.

Experimental Design: A Tiered Approach to Selectivity Profiling

A multi-tiered screening strategy ensures a cost-effective and scientifically robust evaluation. We begin with a focused primary screen against the hypothesized target family and key off-targets, followed by a broader secondary screen for promising candidates.

Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Broad Panel Screening cluster_2 Decision Point A Test Compound: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol B Radioligand Binding Assays (Primary Target Family & Key Off-Targets) A->B C Data Analysis: Calculate Ki and Selectivity Index B->C D Compound with Favorable Primary Profile C->D High Potency & Selectivity E Broad Safety Panel Screen (e.g., Eurofins Safety47, CEREP) D->E F Functional Assays (Agonist vs. Antagonist Mode) D->F G Advance to In-Vivo Models? E->G F->G

Caption: Tiered workflow for selectivity profiling of a new chemical entity.

Tier 1: Primary Cross-Reactivity Screening

The initial screen will utilize competitive radioligand binding assays to determine the affinity (Ki) of the test compound for a panel of targets. This method provides a quantitative measure of how strongly the compound binds to a receptor, allowing for direct comparison across different targets.

Target Panel Selection
Target ClassSpecific TargetRationale for Inclusion
Opioid Receptors Mu (µ), Delta (δ), Kappa (κ)Hypothesized primary targets based on the 4-hydroxypiperidine core.[9][11]
Sigma Receptors Sigma-1 (σ1), Sigma-2 (σ2)Common off-targets for piperidine-based CNS ligands.[12]
Dopamine Receptors D2Piperidine is a core scaffold in many antipsychotics targeting D2.[5]
Serotonin Receptors 5-HT2APotential for interaction due to structural similarities with other CNS agents.
hERG Channel KCNH2Critical safety target; channel block is associated with cardiotoxicity risk.[3]
Muscarinic Receptors M1N-substituted piperidines can exhibit affinity for muscarinic receptors.[12]
Protocol: Radioligand Binding Assay

This protocol is a generalized template and must be optimized for each specific target using validated radioligands and membrane preparations.

  • Preparation of Reagents:

    • Prepare a stock solution of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (Test Compound) in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions of the Test Compound to generate a 10-point concentration-response curve (e.g., 10 µM to 0.1 nM).

    • Prepare assay buffer specific to the target receptor.

    • Thaw cell membrane preparations expressing the target receptor on ice.

    • Prepare the specific radioligand (e.g., [³H]-DAMGO for µ-opioid) at a concentration near its Kd.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add:

      • 25 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).

      • 25 µL of the appropriate Test Compound dilution or vehicle control.

      • 25 µL of the diluted radioligand.

      • 125 µL of the cell membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat and place it in a scintillation bag with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Analysis (Hypothetical Results)

To contextualize the performance of our NCE, we compare it to Morphine (a known µ-opioid agonist) and Haloperidol (a D2 antagonist with a piperidine core).

Compoundµ-Opioid (Ki, nM)κ-Opioid (Ki, nM)δ-Opioid (Ki, nM)D2 (Ki, nM)hERG (% Inh @ 1µM)
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol 5.2 480 950 >10,000<10%
Morphine 1.825030>10,000<5%
Haloperidol 800>10,000>10,0001.525%

Interpretation:

Based on this hypothetical data, 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol demonstrates potent affinity for the µ-opioid receptor. Crucially, its selectivity is promising. The selectivity index , calculated as the ratio of Ki values (Off-Target Ki / On-Target Ki), is approximately 92-fold for the κ-opioid receptor (480/5.2) and 182-fold for the δ-opioid receptor (950/5.2). It shows negligible activity at the D2 receptor, a significant advantage over a compound like Haloperidol, and has a low risk of hERG interaction at a therapeutic concentration of 1 µM. Its profile is distinct from Morphine, which shows higher affinity for the δ-opioid receptor.

Tier 2: Advanced Profiling and Functional Characterization

Compounds with a desirable primary profile (e.g., high potency and >50-fold selectivity) should be advanced to broader screening and functional analysis.

Broad Panel Safety Screening

Submitting the compound to a commercial service like the Eurofins Safety47 panel or a similar platform provides data on dozens of diverse targets, including other GPCRs, ion channels, and transporters. This is an unbiased approach to uncover unexpected off-target interactions that would not be predicted from structural analysis alone.[3][13]

Functional Assays

Binding affinity does not reveal whether a compound activates (agonism) or blocks (antagonism) a receptor. Functional assays are essential to determine the compound's mode of action at both the primary target and any significant off-targets.

This assay measures the activation of G-proteins, an early step in the signaling cascade for most GPCRs, including opioid receptors.

  • Reagent Preparation: As in the binding assay, prepare serial dilutions of the test compound. The key reagent is [³⁵S]GTPγS.

  • Assay Setup: In a 96-well plate, combine cell membranes, the test compound, GDP (to ensure G-proteins are in an inactive state), and assay buffer.

  • Initiation: Add [³⁵S]GTPγS to initiate the reaction. If the compound is an agonist, it will stimulate the G-protein to exchange GDP for the radiolabeled GTPγS.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Harvesting & Detection: Terminate the reaction by rapid filtration, and measure the incorporated [³⁵S]GTPγS via scintillation counting.

  • Analysis: Plot the data to generate a concentration-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.

Signaling Pathway for an Opioid Agonist

G cluster_0 Cellular Response Agonist Opioid Agonist (e.g., Test Compound) Receptor µ-Opioid Receptor (GPCR) Agonist->Receptor Binds & Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel K+ Channel G_protein->Ion_Channel Opens cAMP cAMP AC->cAMP Converts ATP to Response Reduced Neuronal Excitability (Analgesia) cAMP->Response Decreased signaling Ion_Channel->Response Hyperpolarization

Caption: Simplified signaling pathway for a Gi-coupled opioid receptor agonist.

Conclusion

This guide presents a systematic and robust methodology for evaluating the cross-reactivity of 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride. The hypothetical data illustrates a compound with a promising selectivity profile, warranting further investigation. By employing a tiered approach that combines rational target selection with broad, unbiased screening and functional characterization, researchers can build a comprehensive understanding of a compound's pharmacological profile. This rigorous, data-driven process is fundamental to identifying and advancing drug candidates with the highest probability of success and the lowest risk of safety liabilities.[2]

References

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC. (Source: vertexaisearch.cloud.google.com)
  • Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers - PMC. (Source: vertexaisearch.cloud.google.com)
  • Cross-Reactivity Assessment | Creative Diagnostics. (Source: vertexaisearch.cloud.google.com)
  • SAFETY DATA SHEET - Fisher Scientific. (Source: vertexaisearch.cloud.google.com)
  • A checklist for drug candidate selection - Hypha Discovery Blogs. (Source: Hypha Discovery Blogs)
  • SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)
  • 1-[2-(pyrrolidin-3-yloxy)
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (Source: vertexaisearch.cloud.google.com)
  • Principles of early drug discovery - PMC. (Source: vertexaisearch.cloud.google.com)
  • Tips for success in candidate profiling - and beyond - Sygnature Discovery.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (Source: IJNRD)
  • Small-molecule Profiling | Broad Institute. (Source: Broad Institute)
  • Material Safety Data Sheet - SIGMA-ALDRICH. (Source: Sigma-Aldrich)
  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. (Source: Pelago Bioscience)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Candidate selection - Klifo Advisory. (Source: Klifo Advisory)
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (Source: MDPI)
  • Pharmacological properties of natural piperidine derivatives. - ResearchGate.
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (Source: Encyclopedia.pub)
  • Analgesic activity of alkyl piperidine deriv
  • 4-Hydroxy-1-(2-phenylethyl)piperidine (CAS Number: 3518-76-1) | Cayman Chemical. (Source: Cayman Chemical)
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (Source: PubMed)
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (Source: cdhfinechemical.com)
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. (Source: PubMed)
  • A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed. (Source: PubMed)
  • Piperidin-4-one: the potential pharmacophore - PubMed. (Source: PubMed)
  • 1-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]piperidin-4-ol hydrochloride - Inxight Drugs. (Source: drugs.
  • Designation of 4-Piperidone as a List I Chemical - Federal Register. (Source: Federal Register)
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - MDPI. (Source: MDPI)
  • (PDF) Synthesis and analgesic potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues against pain model in mice - ResearchGate.

Sources

Comparative

In-Depth LC-MS/MS Validation Guide: Quantifying 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Metabolites

As drug development increasingly focuses on complex, highly polar, and basic molecular architectures, the bioanalytical laboratory faces significant analytical hurdles. One such challenging structural motif is 1-[2-(3-Pi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on complex, highly polar, and basic molecular architectures, the bioanalytical laboratory faces significant analytical hurdles. One such challenging structural motif is 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol (and its dihydrochloride salt forms). Featuring a bis-piperidine backbone, this metabolite is highly basic (pKa ~9.5) and extremely polar.

Quantifying this metabolite in human plasma demands a workflow that can simultaneously overcome poor reversed-phase retention and severe matrix effects (ion suppression) caused by endogenous phospholipids. This guide objectively compares a standard bioanalytical approach against an optimized "Product" workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) paired with High-pH Hybrid C18 chromatography . All methodologies and self-validating protocols described herein are evaluated against the rigorous standards set by the [1] and the [2].

The Sample Preparation Dilemma: RP-SPE vs. Mixed-Mode Cation Exchange

The Causality of Matrix Effects

Standard polymeric reversed-phase (RP) sorbents (e.g., HLB) rely purely on hydrophobic interactions. Because the bis-piperidine metabolite is highly hydrophilic, it binds weakly to the RP sorbent. Consequently, washing the SPE cartridge with >5% methanol causes premature elution of the analyte. If a weak wash is used to retain the analyte, massive amounts of endogenous phospholipids remain on the column and co-elute with the target compound during the 100% organic elution step. This leads to catastrophic ion suppression in the MS source, a phenomenon well-documented as the "Achilles heel" of LC-MS/MS [3].

The Orthogonal Solution: MCX-SPE

Mixed-Mode Strong Cation Exchange (MCX) sorbents feature both hydrophobic domains and sulfonic acid ion-exchange groups. By loading the plasma sample under acidic conditions, the two piperidine nitrogens become fully protonated and bind tightly to the sulfonic acid groups via strong ionic interactions. This orthogonal retention mechanism allows for an aggressive 100% methanol wash step, completely stripping away neutral lipids and phospholipids without losing the analyte. The analyte is subsequently recovered using a high-pH elution solvent that neutralizes the basic nitrogens, breaking the ionic bond.

SPE_Workflow cluster_RP Alternative: Standard RP-SPE cluster_MCX Product: Mixed-Mode MCX-SPE Start Plasma Sample (Spiked with IS) RP_Load Load Sample (Weak Hydrophobic Binding) Start->RP_Load MCX_Load Load Sample (Strong Ionic Binding) Start->MCX_Load RP_Wash Wash: 5% MeOH (Cannot Remove Lipids) RP_Load->RP_Wash RP_Elute Elute: 100% MeOH (Co-elution of Phospholipids) RP_Wash->RP_Elute Evap Evaporate & Reconstitute RP_Elute->Evap MCX_Wash Wash: 100% MeOH (Removes Phospholipids) MCX_Load->MCX_Wash MCX_Elute Elute: 5% NH4OH in MeOH (Pure Analyte Recovery) MCX_Wash->MCX_Elute MCX_Elute->Evap LCMS LC-MS/MS Analysis (High Sensitivity) Evap->LCMS

Figure 1: Comparative SPE workflow logic highlighting the superior phospholipid wash capability of MCX.

Step-by-Step Methodology: Optimized MCX Extraction Protocol

This protocol acts as a self-validating system by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, ensuring any minor volumetric losses are mathematically corrected.

  • Sample Aliquoting: Transfer 100 µL of human plasma to a 96-well plate.

  • IS Spiking: Add 10 µL of SIL-IS (100 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water to protonate the piperidine rings.

  • Conditioning: Condition the MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma sample onto the MCX plate. Apply low vacuum.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove acidic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Strategy: Overcoming the "Void Volume" Problem

The Causality of Poor Retention

Under standard LC-MS/MS conditions (0.1% Formic Acid, pH ~2.7), the bis-piperidine metabolite is doubly protonated. This highly hydrophilic state results in virtually zero retention on standard silica-based C18 columns, causing the analyte to elute in the void volume alongside unretained salts. Furthermore, secondary interactions between the protonated amines and residual unendcapped silanols on the silica surface cause severe peak tailing.

The High-pH Hybrid Solution

By shifting the mobile phase to pH 10.0 (using 10 mM Ammonium Bicarbonate), the piperidine rings are deprotonated (neutralized). According to the Henderson-Hasselbalch equation, this shifts the molecule to a highly hydrophobic state, drastically increasing its retention factor ( k′ ) and yielding sharp, symmetrical peaks. Because standard silica dissolves at pH > 8, a high-pH tolerant Ethylene Bridged Hybrid (BEH) C18 column is strictly required for this workflow.

LCMS_Strategy Analyte 1-[2-(3-Piperidinyl)ethyl] -4-piperidinol Low_pH Alternative: Low pH (2.7) Standard Silica C18 Analyte->Low_pH High_pH Product: High pH (10.0) Hybrid BEH C18 Analyte->High_pH State_Protonated Doubly Protonated (Highly Hydrophilic) Low_pH->State_Protonated State_Neutral Neutral / Deprotonated (Highly Hydrophobic) High_pH->State_Neutral Result_Poor Void Volume Elution Severe Tailing & Suppression State_Protonated->Result_Poor Result_Good Strong Retention (k' > 3) Sharp Symmetrical Peaks State_Neutral->Result_Good

Figure 2: Impact of mobile phase pH on the ionization state and chromatographic retention.

Step-by-Step Methodology: LC-MS/MS Conditions
  • Analytical Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with NH4​OH ).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in Positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions optimized for the M+H+ precursor ion.

Quantitative Performance & Method Validation Data

The following tables summarize the experimental validation of the optimized Product Workflow (MCX + High-pH LC-MS/MS) against the Alternative Workflow (RP-SPE + Low-pH LC-MS/MS). The data demonstrates strict adherence to the for bioanalytical method validation [2].

Table 1: Extraction Recovery and Matrix Effect Comparison (Human Plasma)

Parameter Alternative (RP-SPE + Low pH) Product (MCX-SPE + High pH) Regulatory Acceptance Criteria
Extraction Recovery (%) 45.2 ± 8.4 92.5 ± 3.1 Consistent, Reproducible, %CV < 15%
Matrix Effect (%) -65.4 (Severe Suppression) -4.2 (Negligible) IS-normalized Matrix Factor CV < 15%
Phospholipid Removal Poor (Co-elution observed) Excellent (100% MeOH wash) N/A

| Chromatographic Retention ( k′ ) | 0.4 (Void Volume) | 4.2 (Strong Retention) | k′ > 2.0 preferred |

Table 2: ICH M10 Validation Metrics for the Optimized Product Workflow

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ (0.5) 6.2 4.5 7.8 5.2
Low QC (1.5) 4.1 2.3 5.5 3.1
Mid QC (50) 3.5 -1.8 4.2 -2.0

| High QC (400) | 2.8 | 1.1 | 3.6 | 1.5 |

Note: All precision (%CV) and accuracy (%Bias) values fall well within the ±15% (±20% for LLOQ) criteria mandated by global regulatory agencies.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. URL:[Link]

  • ICH M10 on Bioanalytical Method Validation (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • Taylor PJ. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 2005. URL:[Link]

Safety & Regulatory Compliance

Safety

1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride For researchers, scientists, and drug development professionals, the proper handling and disposal of complex ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol Dihydrochloride

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical reagents are paramount to ensuring a safe, compliant, and environmentally responsible laboratory. 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride (CAS: 1219981-11-9) is a bis-piperidine derivative frequently utilized as a building block in advanced organic synthesis and pharmaceutical development[1],[2].

Because specific, highly detailed Safety Data Sheets (SDS) for specialized intermediates can sometimes lack operational depth, this guide synthesizes chemical principles with established protocols for structurally similar piperidine derivatives to provide a rigorous, field-proven disposal methodology[3].

Section 1: Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand its physical and chemical behavior. The parent compound contains two piperidine rings, making it a strong organic base. However, it is supplied as a dihydrochloride salt [2].

  • Volatility & Flammability: The salt formation is a critical safety feature. Freebase piperidine is a highly volatile and flammable liquid (flash point ~16°C)[4]. Converting it to a dihydrochloride salt transforms it into a stable, non-flammable solid, completely eliminating the ambient flash-fire risk[5].

  • Aqueous Behavior: The salt is highly water-soluble. Because it is formed from a weak base (piperidine) and a strong acid (HCl), its aqueous solutions are inherently acidic.

  • Toxicity: Despite being a stable solid, the compound retains the inherent toxicity of piperidine derivatives. It acts as an acute irritant to the skin, eyes, and respiratory tract[3],[6].

  • Thermal Decomposition: If subjected to incineration or fire, the salt decomposes to release highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas[6],[5].

Table 1: Physicochemical and Hazard Profile

ParameterDescription / Value
Chemical Name 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
CAS Number 1219981-11-9[2]
Molecular Formula C12H26Cl2N2O[2]
Physical State Solid (Powder)
Primary Hazards Skin Irritation, Serious Eye Irritation, Acute Toxicity[3],[6]
Solubility Highly soluble in water (forms acidic solution)
Incompatibilities Strong oxidizing agents, strong bases[7]
Decomposition Products NOx, CO, CO2, HCl gas[6],[5]

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or cleanup procedures, the following controls must be implemented to mitigate exposure risks:

  • Engineering Controls: All handling, weighing, and waste consolidation must be performed inside a certified chemical fume hood[7]. Causality: The primary exposure route for this solid salt is the inhalation of aerosolized dust. The fume hood's negative pressure captures these particulates before they enter the operator's breathing zone.

  • Hand Protection: Wear chemical-resistant Nitrile gloves[3]. Causality: Nitrile provides excellent barrier protection against aqueous amine salts and prevents dermal absorption, which is a known hazard for piperidine derivatives[7],[6].

  • Eye Protection: Chemical safety goggles (not standard safety glasses) are mandatory[3],[5]. Causality: Fine dihydrochloride dust can easily bypass the sides of standard glasses, causing severe ocular irritation or corneal damage[6].

Section 3: Standard Operating Procedure (SOP) for Disposal

Waste segregation is critical. Mixing amine hydrochloride salts with strong oxidizers or strong bases in a communal waste carboy can lead to dangerous exothermic reactions or the unwanted release of volatile freebase amines[7].

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)
  • Segregation: Collect all unused 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride, along with contaminated pipette tips, weighing boats, and gloves[3].

  • Containment: Place the waste into a designated, chemically compatible High-Density Polyethylene (HDPE) hazardous waste container[3]. Causality: HDPE is highly resistant to both acidic salts and residual organic solvents.

  • Labeling: Clearly label the container with the full chemical name and the hazard warnings: "Hazardous Waste: Toxic/Irritant Solid"[3].

  • Disposal Route: Solid waste must be routed to an EPA-approved facility for high-temperature incineration equipped with scrubbers to neutralize NOx and HCl emissions[4],[7].

Protocol B: Aqueous & Liquid Waste Disposal
  • pH Validation (Self-Validating Step): Aqueous solutions of this dihydrochloride salt are acidic. Before transferring the solution to a communal waste jug, test the liquid with a pH indicator strip.

  • Neutralization: If the pH is below 5.0, carefully add a dilute, weak base (e.g., 5% Sodium Bicarbonate solution) dropwise until the pH reaches 6.0–8.0. Causality: Neutralizing the waste prevents unexpected exothermic acid-base reactions when introduced to a central waste carboy containing unknown organic residues.

  • Secondary Validation: Re-test the pH. A stable reading between 6.0 and 8.0 validates that the neutralization was successful and the waste is chemically stable for bulk storage.

  • Containment & Storage: Transfer the neutralized solution into a solvent-compatible liquid waste jug. Store the jug in a secondary containment tray within a well-ventilated Hazardous Waste Accumulation Area[3],[5].

Section 4: Spill Response & Decontamination Protocol

In the event of a spill, utilize this self-validating decontamination workflow to ensure no hazardous residue remains on the laboratory bench.

  • Evacuate and Secure: Restrict access to the spill area. Ensure the fume hood or room ventilation is operating at maximum capacity[3],[4].

  • Solid Spills (Powder): Do not dry sweep. Causality: Mechanical sweeping aerosolizes the fine dihydrochloride powder, creating a severe inhalation hazard. Instead, gently cover the powder with damp paper towels (using water), gather the dissolved material, and place it in a hazardous waste container[3].

  • Liquid Spills (Solutions): Absorb the liquid using an inert material such as vermiculite, dry sand, or chemical absorbent pads[3],[7].

  • Decontamination (Self-Validating Step): Wash the affected surface thoroughly with soap and warm water. Causality: Because the dihydrochloride salt is highly water-soluble, an aqueous wash effectively strips all residual chemical from the surface[3]. To validate decontamination, wipe the area with a final clean, wet paper towel; if no residue or foaming is observed, the area is secure. Collect all cleaning materials as hazardous waste[3].

Disposal Decision-Making Workflow

G Start Waste Generation: 1-[2-(3-Piperidinyl)ethyl] -4-piperidinol 2HCl State Determine Waste State Start->State Solid Solid Waste (Powder/Residue) State->Solid Solid Liquid Liquid Waste (Aqueous/Solvent) State->Liquid Liquid CollectSolid Collect in Sealable HDPE Container Solid->CollectSolid CheckPH Check pH & Neutralize (pH 6-8) Liquid->CheckPH Label Label: Hazardous Waste (Toxic/Irritant) CollectSolid->Label CollectLiquid Collect in Solvent-Compatible Waste Jug CheckPH->CollectLiquid CollectLiquid->Label Store Store in Secondary Containment (SAA) Label->Store Dispose EPA-Approved Incineration Store->Dispose

Workflow for the segregation and disposal of piperidine derivative laboratory waste.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 1-ETHYL PIPERIDINE." NJ.gov. [Link]

  • Carl Roth. "Safety Data Sheet: Piperidine ≥99 %, for synthesis." Carl Roth. [Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

Comprehensive Safety & Handling Guide: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride As a Senior Application Scientist in pharmaceutical development, I have designed this protocol to provide researchers with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

As a Senior Application Scientist in pharmaceutical development, I have designed this protocol to provide researchers with a self-validating, highly rigorous framework for handling 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride. This bis-piperidine derivative is a critical intermediate in drug synthesis. However, its specific physicochemical properties demand a targeted approach to Personal Protective Equipment (PPE) and operational logistics that prioritizes particulate control over vapor suppression.

Physicochemical Hazard Profile & Causality

To implement effective safety measures, we must first understand the causality behind the chemical's behavior.

Unlike free-base piperidine, which is a highly volatile and flammable liquid[1], 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a stable, hygroscopic crystalline powder. The addition of two moles of hydrochloric acid (dihydrochloride salt) neutralizes the basicity of the piperidine rings, reducing its vapor pressure to near zero.

The Primary Hazards:

  • Particulate Aerosolization: The fine crystalline nature of the powder makes it highly susceptible to aerosolization. Inhalation of these micro-particulates can cause severe respiratory tract irritation.

  • Localized Acidic Irritation: Because it is a highly water-soluble hydrochloride salt, contact with physiological moisture (sweat on the skin, tears in the eyes, or respiratory mucosa) causes rapid dissolution. This creates a localized acidic environment that exacerbates dermal and ocular irritation, classifying it as a severe irritant.

Understanding this causality dictates our safety strategy: Our primary objective is to prevent dust generation and protect mucous membranes from particulate ingress.

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[2][3], the following PPE matrix is mandatory. Every piece of equipment has been selected based on the specific physicochemical risks of this dihydrochloride salt.

Protection ZoneRecommended EquipmentRegulatory StandardCausality & Scientific Justification
Eye/Face Indirect vented safety goggles or full-face shield.ANSI/ISEA Z87.1[4][5]Standard safety glasses leave gaps. Indirect venting prevents fine crystalline dust from bypassing the lenses while preventing fogging during high-exertion tasks.
Respiratory N95 or P100 Particulate Respirator (or operate in a VBE).NIOSH 42 CFR Part 84[6]Filters out >95% (N95) or 99.97% (P100) of airborne particulates. P100 is preferred if handling large quantities (>100g) outside of a containment hood.
Hand Nitrile gloves (Minimum 4-5 mil thickness). Double gloving required.OSHA 29 CFR 1910.138[7][8]Nitrile provides superior chemical resistance to polar organic salts compared to latex. Double gloving ensures a sterile barrier is maintained if the outer glove is contaminated.
Body Nomex or heavy cotton laboratory coat; closed-toe non-porous shoes.OSHA 29 CFR 1910.132[3][7]Prevents hygroscopic dust from accumulating on street clothing, which could lead to delayed dermal exposure upon sweating.

Operational Workflow & Handling Protocol

To ensure a self-validating system, this protocol includes built-in verification steps. Do not proceed to the next step until the current step's validation is complete.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all weighing and transfer operations inside a Ventilated Balance Enclosure (VBE) or a certified Chemical Fume Hood (CFH).

  • Causality: Standard fume hoods often have high face velocities that cause turbulence, blowing fine powders into the air. A VBE provides smooth, laminar flow optimized for powders.

  • Validation: Verify the inward face velocity is between 60–100 feet per minute (fpm) using the hood's digital monitor.

Step 2: PPE Donning & Seal Check

  • Action: Don the lab coat, double nitrile gloves, safety goggles, and particulate respirator.

  • Validation: Perform a negative-pressure user seal check on the N95/P100 respirator. Inhale sharply; the facepiece should collapse slightly with no air leaking around the edges.

Step 3: Weighing and Transfer

  • Action: Use grounded, anti-static spatulas (e.g., stainless steel or conductive polymer) to transfer the powder. Keep the drop height below 2 inches.

  • Causality: Hygroscopic powders generate static electricity through friction. Anti-static tools prevent the powder from repelling and aerosolizing.

Step 4: Solubilization

  • Action: When creating aqueous or organic solutions, add the solvent slowly down the side of the glassware.

  • Causality: Rapid addition of solvent to a dihydrochloride salt can cause localized exothermic dissolution, leading to micro-boiling and the ejection of acidic aerosols.

Step 5: Doffing & Decontamination

  • Action: Wipe down the spatulas, balance, and hood surface with a damp, lint-free cloth. Remove the outer gloves inside the hood before exiting.

HandlingWorkflow Start 1. Pre-Operation Verify Enclosure Flow PPE 2. PPE Donning Seal Check Validation Start->PPE Weigh 3. Weighing Anti-static Transfer PPE->Weigh Solubilize 4. Solubilization Controlled Addition Weigh->Solubilize Decon 5. Decontamination Damp Wipe & pH Check Solubilize->Decon

Workflow for handling 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride.

Spill Response & Decontamination Strategy

In the event of a spill, the physical state of the chemical dictates the response. Never dry sweep this compound. Dry sweeping introduces mechanical energy that aerosolizes the crystalline dust, directly bypassing standard ventilation controls.

Step 1: Assessment & Containment

  • Small Spills (<50g): Proceed with local cleanup.

  • Large Spills (>50g): Evacuate the immediate area, increase room ventilation, and contact the EHS (Environmental Health & Safety) team[1][9].

Step 2: The "Damp" Containment Method

  • Action: Gently place damp absorbent pads (moistened with water) directly over the spilled powder.

  • Causality: Because it is a dihydrochloride salt, it is highly water-soluble. The moisture from the pad will immediately begin dissolving and trapping the powder within the pad's matrix, eliminating the inhalation hazard.

Step 3: Neutralization

  • Action: Wipe the affected surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO₃).

  • Causality: This neutralizes any residual acidic hydrochloride species left on the surface, preventing long-term corrosion of stainless steel lab benches.

Step 4: Validation

  • Action: Swab the cleaned surface with a damp piece of pH paper.

  • Validation: The pH must read between 6.5 and 7.5. If it is acidic (<6), repeat Step 3.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Large Large (>50g) Evacuate & Call HazMat Assess->Large Small Small (<50g) Local Cleanup Assess->Small Damp Containment Apply Damp Absorbent Small->Damp Neutralize Neutralization Dilute NaHCO3 Wash Damp->Neutralize Validate Validation pH Surface Check Neutralize->Validate Dispose Disposal Hazardous Waste Bag Validate->Dispose

Spill response and validation tree for dihydrochloride salt powders.

Waste Disposal Plan

Improper disposal of amine hydrochlorides can lead to dangerous cross-reactions in waste streams.

  • Segregation: Do not mix 1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases, as this can generate heat or liberate the free piperidine base.

  • Solid Waste: Place all contaminated gloves, damp absorbent pads, and empty vials into a clearly labeled, puncture-resistant hazardous waste bag[1].

  • Aqueous Waste: Do not pour solubilized waste down the drain. Collect in a designated aqueous hazardous waste carboy. Ensure the pH of the waste carboy is documented.

  • Final Disposal: Transfer to a certified chemical waste contractor. High-temperature incineration is the standard and safest disposal method for nitrogenous organic hydrochlorides.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Approved Particulate Filtering Facepiece Respirators." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • American National Standards Institute (ANSI). "ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices." ANSI. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Reactant of Route 2
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
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